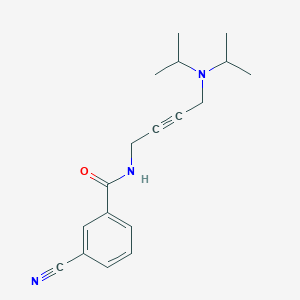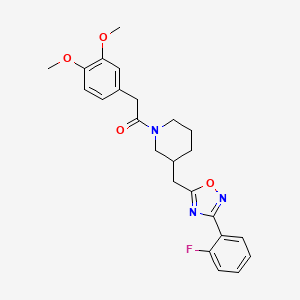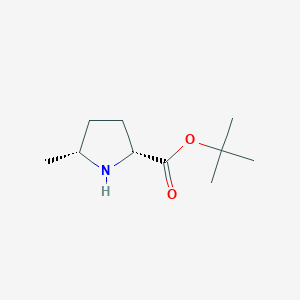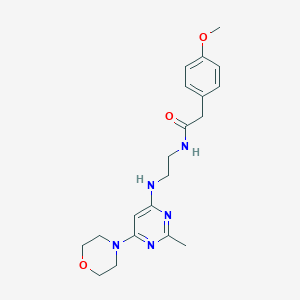
3-cyano-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of cyanoacetamides, a class of compounds to which “3-cyano-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide” belongs, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Chemical Reactions Analysis
While specific chemical reactions involving “3-cyano-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide” are not available, cyanoacetamide derivatives are known to be important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical state of “3-cyano-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide” is solid . It should be stored at room temperature .Scientific Research Applications
Synthesis and Chemical Reactions
The formation and reactions of carbonyl anions, such as those derived from diisopropyl formamide, provide a foundational method for synthesizing various α-hydroxy and α-keto acids. These methods are crucial for cases where cyanohydrin formation is challenging, indicating a potential application of related compounds in synthetic organic chemistry (Fraser & Hubert, 1974).
Fluoride Ion Sensing
Derivatives of benzamide, such as N-(cyano(naphthalen-1-yl)methyl)benzamides, have been synthesized and found to exhibit unique colorimetric sensing capabilities for fluoride ions. This property is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, highlighting the potential use of similar compounds in developing sensory applications for environmental or biological monitoring (Younes et al., 2020).
Antiviral Activity
The synthesis of certain phosphonate derivatives has indicated preliminary antiviral activities, suggesting the potential of benzamide derivatives in medicinal chemistry for designing new antiviral agents (Hong et al., 2011).
Fluorescence Derivatisation
Benzamide derivatives have been explored for their fluorescence derivatisation properties, particularly in the context of amino acids. This research suggests potential applications in bioanalytical chemistry for tagging and detecting biomolecules, enhancing the study of biological systems and processes (Frade et al., 2007).
Melanoma Cytotoxicity
N-(2-Dialkylaminoethyl)benzamides exhibit selective accumulation in melanoma cells, improving cytotoxicity against these cells while being toxic to non-melanoma cells. This selective accumulation and toxicity highlight the therapeutic potential of benzamide derivatives in treating melanoma, offering insights into drug delivery and targeting mechanisms (Wolf et al., 2005).
Future Directions
The future directions of “3-cyano-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide” and similar compounds could involve further exploration of their potential in various fields of application, such as medical, industrial, biological, and potential drug industries . Their diverse biological activities and potential as precursors for heterocyclic synthesis make them interesting subjects for future research .
properties
IUPAC Name |
3-cyano-N-[4-[di(propan-2-yl)amino]but-2-ynyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-14(2)21(15(3)4)11-6-5-10-20-18(22)17-9-7-8-16(12-17)13-19/h7-9,12,14-15H,10-11H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWQCUSUGHYQOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#CCNC(=O)C1=CC=CC(=C1)C#N)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-bromo-2-fluorobenzyl)-3-(2,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2774700.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2774702.png)
![(E)-methyl 2-cyano-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2774703.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methylpiperidin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2774705.png)

![2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-cyclohexylacetamide](/img/structure/B2774708.png)





![N,N-diethyl-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2774719.png)
